4-氯吡啶-3-磺酸

描述

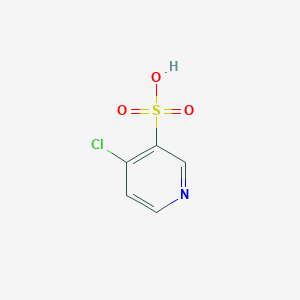

4-Chloropyridine-3-sulfonic acid is a chemical compound with the molecular formula C5H4ClNO3S and a molecular weight of 193.61 g/mol . It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of a chlorine atom at the 4-position and a sulfonic acid group at the 3-position of the pyridine ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.

科学研究应用

4-Chloropyridine-3-sulfonic acid has a wide range of applications in scientific research and industry:

Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.

Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical processes.

作用机制

Target of Action

4-Chloropyridine-3-sulfonic acid is a pyridine derivative that serves as an intermediate for the synthesis of many valuable technical and pharmaceutical compounds . It is used as a starting material for the production of a range of pharmaceuticals with anti-inflammatory, antipyretic, cardiovascular, and hypoglycemic effects .

Biochemical Pathways

4-Chloropyridine-3-sulfonic acid affects various biochemical pathways. It is synthesized by two methods: sulfonation of the corresponding pyridines and diazotation of 3-aminopyridines, followed by substitution of diazo group with sulfonyl group . In the latter case, intermediate pyridine-3-sulfonyl chlorides are formed, which are hydrolyzed to sulfonic acids . These processes involve various biochemical pathways and have downstream effects on the body.

Result of Action

The molecular and cellular effects of 4-Chloropyridine-3-sulfonic acid’s action are largely dependent on its interaction with its targets and the biochemical pathways it affects. As an intermediate for the synthesis of various pharmaceutical compounds, it contributes to the therapeutic effects of these compounds, including anti-inflammatory, antipyretic, cardiovascular, and hypoglycemic effects .

Action Environment

The action, efficacy, and stability of 4-Chloropyridine-3-sulfonic acid can be influenced by various environmental factors. For instance, the synthesis of 4-Chloropyridine-3-sulfonic acid involves passing chlorine gas into a mixture of a hydroxypyridine-sulphonic acid and phosphorus trichloride, and heating the mixture to temperatures of about 100 to about 120° C . These conditions can affect the yield and purity of the compound.

准备方法

Synthetic Routes and Reaction Conditions

4-Chloropyridine-3-sulfonic acid can be synthesized through several methods. One common approach involves the diazotation of 3-aminopyridines followed by the substitution of the diazo group with a sulfonyl group. This method typically involves the following steps :

Diazotation: 3-aminopyridines are treated with nitrous acid to form diazonium salts.

Substitution: The diazonium salts are then reacted with sulfur dioxide and a suitable catalyst to replace the diazo group with a sulfonyl group, forming pyridine-3-sulfonyl chlorides.

Hydrolysis: The pyridine-3-sulfonyl chlorides are hydrolyzed to yield the corresponding sulfonic acids.

Another method involves the direct sulfonation of pyridines using concentrated oleum at high temperatures (180-230°C) with mercury salts as catalysts . This method is more suitable for the synthesis of unsubstituted and monosubstituted pyridine-3-sulfonic acids.

Industrial Production Methods

Industrial production of 4-chloropyridine-3-sulfonic acid often employs optimized versions of the above synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve large-scale production.

化学反应分析

Types of Reactions

4-Chloropyridine-3-sulfonic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The sulfonic acid group can participate in redox reactions, although these are less common compared to substitution reactions.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

Coupling Reactions: Often require palladium catalysts and boron reagents under inert atmosphere conditions.

Major Products

Substituted Pyridines: Formed through nucleophilic substitution reactions.

Coupled Products: Resulting from coupling reactions with various aryl or alkyl groups.

相似化合物的比较

Similar Compounds

4-Chloropyridine: Lacks the sulfonic acid group, making it less polar and less reactive in certain chemical reactions.

3-Sulfonylpyridine: Similar to 4-chloropyridine-3-sulfonic acid but without the chlorine atom, affecting its reactivity and applications.

4-Bromopyridine-3-sulfonic acid: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and biological activity.

Uniqueness

4-Chloropyridine-3-sulfonic acid is unique due to the presence of both a chlorine atom and a sulfonic acid group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced binding affinity in biological systems, making it a valuable compound in various fields of research and industry.

生物活性

4-Chloropyridine-3-sulfonic acid is a significant compound in medicinal chemistry, known for its diverse biological activities and applications in pharmaceutical synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure : The molecular formula of 4-Chloropyridine-3-sulfonic acid is . It features a pyridine ring substituted with a chlorine atom at the 4-position and a sulfonic acid group at the 3-position.

Synthesis Methods :

- Diazotation and Substitution : This method involves treating 3-aminopyridines with nitrous acid to form diazonium salts, which are then reacted with sulfur dioxide to introduce the sulfonyl group.

- Direct Sulfonation : Another method utilizes concentrated oleum at high temperatures (180-230°C) in the presence of mercury salts as catalysts to directly sulfonate pyridine derivatives .

4-Chloropyridine-3-sulfonic acid acts primarily as an intermediate in the synthesis of various pharmaceuticals, influencing several biochemical pathways:

- Anti-inflammatory and Antipyretic Effects : The compound is involved in the synthesis of drugs that exhibit anti-inflammatory properties, making it valuable in treating conditions like arthritis and other inflammatory diseases.

- Cardiovascular Applications : It plays a role in developing cardiovascular drugs, contributing to therapies aimed at managing heart diseases.

- Hypoglycemic Activity : Research indicates that derivatives of this compound can lower blood sugar levels, useful in diabetes management .

Biological Activity

The biological activity of 4-Chloropyridine-3-sulfonic acid has been documented through various studies:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which can lead to therapeutic effects against various diseases.

- Pharmaceutical Development : It serves as a precursor for synthesizing compounds like torasemide, which is used as a diuretic and has implications for managing hypertension and heart failure .

Study on Anti-inflammatory Properties

A study published in Arzneimittelforschung highlighted the synthesis of 4-chloropyridine-3-sulfonamide from this acid, demonstrating significant anti-inflammatory effects in animal models. The study showed that these compounds could reduce inflammation markers effectively compared to standard treatments .

Cardiovascular Drug Development

Research focusing on the cardiovascular implications of 4-chloropyridine-3-sulfonic acid derivatives revealed their effectiveness in lowering blood pressure and improving heart function. These findings suggest potential applications in developing new antihypertensive medications .

Comparative Analysis

| Compound | Biological Activity | Applications |

|---|---|---|

| 4-Chloropyridine-3-sulfonic Acid | Anti-inflammatory, hypoglycemic | Precursor for pharmaceuticals |

| 4-Chloropyridine | Limited reactivity due to lack of sulfonic group | Less utilized in biological applications |

| 4-Bromopyridine-3-sulfonic Acid | Similar properties but different reactivity | Potentially less effective than chlorinated variant |

属性

IUPAC Name |

4-chloropyridine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO3S/c6-4-1-2-7-3-5(4)11(8,9)10/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUZNCDDZQWQBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364881 | |

| Record name | 4-Chloropyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51498-38-5 | |

| Record name | 4-Chloro-3-pyridinesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51498-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloropyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the key structural features of 4-Chloropyridine-3-sulfonic acid revealed by its crystal structure?

A1: The crystal structure of 4-Chloropyridine-3-sulfonic acid reveals that the molecules form one-dimensional chains through N—H⋯O hydrogen bonds []. These chains are further linked together by weaker C—H⋯Cl hydrogen bonds, creating a two-dimensional network structure [].

Q2: How was 4-Chloropyridine-3-sulfonic acid synthesized?

A2: The provided abstract states that 4-Chloropyridine-3-sulfonic acid was synthesized by hydrolyzing 4-chloropyridine-3-sulfonamide in a dilute hydrochloric acid solution [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。